

Introduction: The Strategic Importance of 2-Chloro-6-nitroquinoline

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Compound of Interest

Compound Name: 2-Chloro-6-nitroquinoline

Cat. No.: B1366723

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2-Chloro-6-nitroquinoline is a substituted heterocyclic aromatic compound that serves as a highly versatile and valuable building block in medicinal chemistry and organic synthesis.^{[1][2]} The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial and anticancer properties.^[3] In **2-Chloro-6-nitroquinoline**, the quinoline nucleus is functionalized with two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a nitro group at the 6-position.^[2] This specific arrangement of substituents creates a unique electronic landscape that dictates the molecule's reactivity, making it an ideal precursor for the synthesis of more complex, biologically active molecules through targeted chemical modifications.

This technical guide provides a comprehensive exploration of the core physical and chemical properties of **2-Chloro-6-nitroquinoline**. We will delve into its structural attributes, spectroscopic signature, and chemical reactivity, offering field-proven insights and detailed experimental protocols for its characterization. The causality behind its properties will be explained, grounding theoretical principles in practical application for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational properties of **2-Chloro-6-nitroquinoline** are dictated by its molecular structure, which consists of a quinoline ring system substituted at the C2 and C6 positions.

Core Structural Identifiers:

- Molecular Formula: $C_9H_5ClN_2O_2$ [2][4]
- Molecular Weight: 208.60 g/mol [2][5]
- CAS Number: 29969-57-1 [2][4]
- IUPAC Name: **2-chloro-6-nitroquinoline** [6]

The presence of a chlorine atom on the electron-deficient pyridine ring and a nitro group on the carbocyclic benzene ring significantly influences the molecule's polarity, stability, and intermolecular interactions. These structural features give rise to the key physicochemical properties summarized below.

Table 1: Summary of Physicochemical Data for **2-Chloro-6-nitroquinoline**

Property	Value	Source(s)
Physical State	Light yellow solid	[6]
Melting Point	236-237 °C	[4][5]
Boiling Point	363.444 °C at 760 mmHg	[4][5]
Density	1.484 g/cm ³	[4][5]
Flash Point	173.605 °C	[4][5]
Vapor Pressure	0 mmHg at 25 °C	[4][5]
pKa (Predicted)	-1.42 ± 0.43	[5]
Solubility	No data available	[4]

Note: While most properties are experimentally determined, some, like the pKa, are predicted values based on computational models.

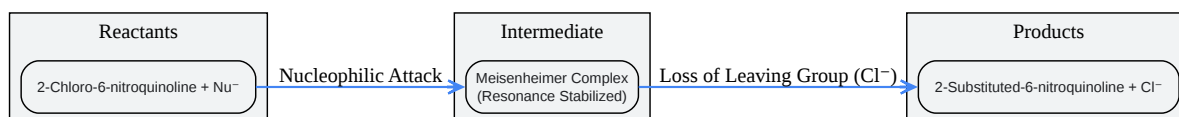
Chemical Reactivity and Synthetic Utility

The reactivity of **2-Chloro-6-nitroquinoline** is dominated by the electronic effects of its substituents. Both the chloro and nitro groups are strongly electron-withdrawing, which deactivates the quinoline ring system towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (S_NAr).[7][8]

Nucleophilic Aromatic Substitution (S_NAr) at the C2 Position

The chlorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. This is because the C2 position is part of the inherently electron-poor pyridine ring, and the adjacent ring nitrogen can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. The nitro group at C6 further enhances this reactivity by withdrawing electron density from the entire ring system through resonance.

This high reactivity makes **2-Chloro-6-nitroquinoline** an excellent substrate for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) at the C2 position, a critical step in the synthesis of many targeted pharmaceutical compounds.[9]



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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (S_NAr).

Reduction of the Nitro Group

The second major site of reactivity is the nitro group at the C6 position. This group can be readily reduced to a primary amine (6-amino-2-chloroquinoline), which serves as a versatile synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.[10] This transformation is fundamental for building molecular diversity from the quinoline scaffold.

Common Reduction Methods:

- Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
- Metal/Acid Reduction: Classic conditions such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).^[10]

The choice of reducing agent is critical and depends on the presence of other reducible functional groups within the molecule.

Spectroscopic Profile and Characterization

Confirming the identity and purity of **2-Chloro-6-nitroquinoline** relies on a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the expected features can be reliably predicted based on its structure and data from analogous compounds.^{[11][12]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

- ¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The electron-withdrawing effects of the chloro and nitro groups will cause the protons on the quinoline ring to shift downfield compared to unsubstituted quinoline.^[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the substitution pattern.
- ¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the chlorine (C2) and the carbon attached to the nitro group (C6) will have characteristic chemical shifts influenced by these substituents.^[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

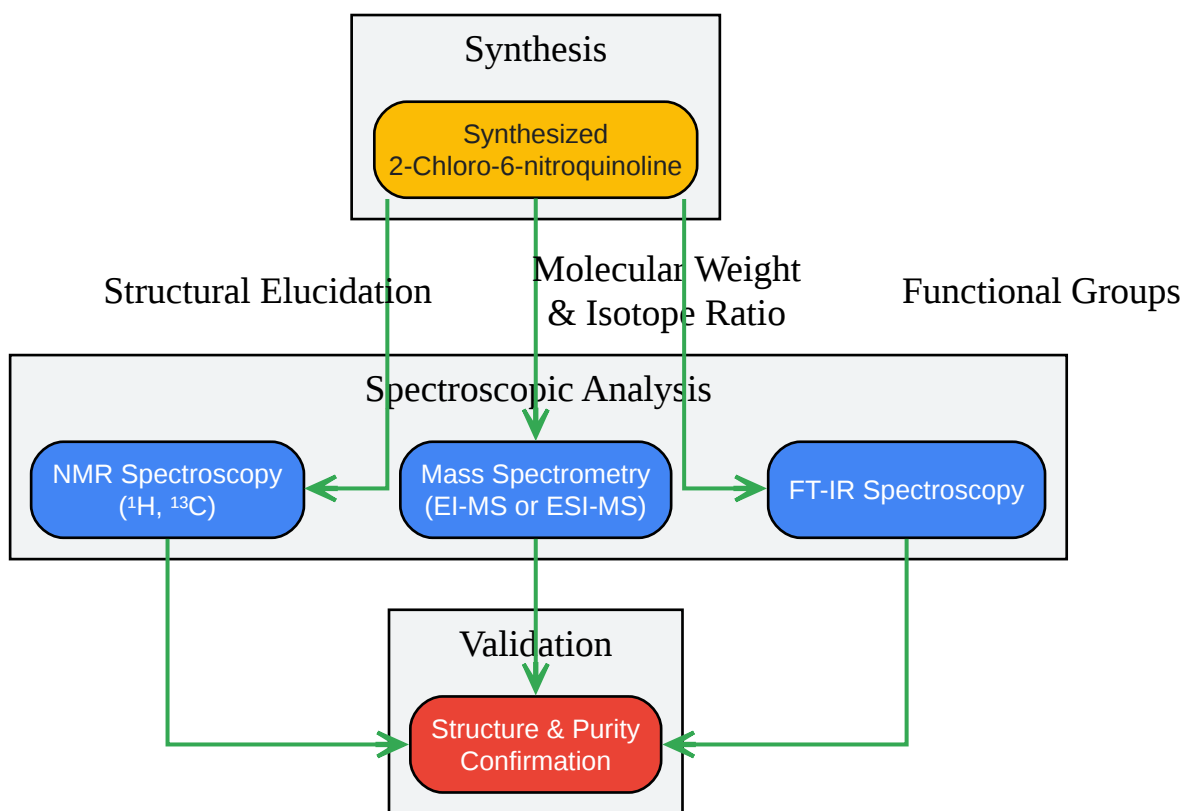
Table 2: Expected Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~1580-1620	C=N Stretch	Quinoline Ring
~1450-1600	C=C Stretch	Aromatic Ring
~1500-1550 & 1330-1370	Asymmetric & Symmetric NO ₂ Stretch	Nitro Group
~1000-1100	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

- **Molecular Ion Peak (M⁺):** The spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z \approx 208.6$).
- **Isotope Pattern:** A crucial diagnostic feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak.^[13] This characteristic 3:1 ratio is definitive for a compound containing one chlorine atom.



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Caption: Workflow for the synthesis and spectroscopic characterization.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, self-validating protocols for obtaining high-quality spectroscopic data for **2-Chloro-6-nitroquinoline**.

Protocol 1: NMR Spectrum Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[14]
- **Instrument Setup:** Insert the sample into the NMR spectrometer (≥ 400 MHz recommended for better resolution). Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity by shimming.[11]

- **^1H NMR Acquisition:** Acquire a standard 1D proton spectrum. Key parameters to set include spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans (16-64 scans are usually sufficient for achieving a good signal-to-noise ratio).[\[11\]](#)
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024-4096) are typically required due to the lower natural abundance of ^{13}C .[\[12\]](#)
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Protocol 2: FT-IR Spectrum Acquisition

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Background Collection:** Before running the sample, acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O .
- **Sample Spectrum Acquisition:** Record the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.[\[12\]](#)

Safety and Handling

2-Chloro-6-nitroquinoline is a chemical compound intended for research and development use only.[\[2\]](#)[\[4\]](#) As with any laboratory chemical, it should be handled with appropriate care, following standard safety protocols.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[\[15\]](#)

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]
- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[4]

Conclusion

2-Chloro-6-nitroquinoline is a compound of significant strategic value in synthetic chemistry. Its well-defined physicochemical properties and predictable reactivity, governed by the chloro and nitro substituents, make it an exceptional starting material for creating diverse libraries of novel quinoline derivatives. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control. By leveraging the insights and protocols outlined in this guide, researchers can confidently and effectively utilize **2-Chloro-6-nitroquinoline** in their synthetic endeavors to accelerate the discovery and development of new chemical entities.

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